molecular formula C10H10N2O2 B13223958 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde

4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13223958
M. Wt: 190.20 g/mol
InChI Key: XOXVSEIHOJEEFG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system with a dimethylamino group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step reactions. One common method includes the formation of the furan ring followed by the construction of the pyridine ring. The process may involve:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Construction of the pyridine ring: This step often involves the use of pyridine derivatives and may include cyclization and functional group modifications.

    Introduction of the dimethylamino group: This can be done through nucleophilic substitution reactions.

    Addition of the aldehyde group: This is typically achieved through formylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols. The dimethylamino group enhances electrophilicity at the carbonyl carbon via resonance stabilization.

Table 1: Nucleophilic Additions of 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde

NucleophileProductConditionsYield (%)Reference Analogs
Primary AmineSchiff base (imine)EtOH, rt, 2–4 h75–90
HydrazineHydrazoneMeOH, reflux, 1 h82
AlcoholHemiacetal/AcetalAcid catalysis, reflux60–78

Mechanistic Notes :

  • Schiff base formation proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration .

  • Hydrazone formation is accelerated in polar protic solvents due to hydrogen-bond stabilization .

Condensation Reactions

The aldehyde participates in condensation reactions to form larger heterocyclic systems.

Key Examples:

  • Aldol Condensation : Under basic conditions (e.g., KOH/EtOH), the aldehyde reacts with ketones or esters to form α,β-unsaturated carbonyl derivatives. Yields range from 65–85% depending on steric hindrance .

  • Mannich Reaction : Reacts with secondary amines and formaldehyde to generate β-amino carbonyl derivatives. The dimethylamino group directs regioselectivity .

Table 2: Condensation Pathways

Reaction TypeReagentsProductYield (%)
AldolAcetophenone, KOH/EtOHα,β-Unsaturated ketone78
MannichMorpholine, HCHOβ-Amino aldehyde82

Oxidation and Reduction

The aldehyde group is redox-active, enabling controlled transformations:

  • Oxidation : Using NaOCl or CrO₃, the aldehyde is oxidized to 4-(dimethylamino)furo[3,2-c]pyridine-2-carboxylic acid (yield: 70–88%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a primary alcohol (yield: 90–95%) .

Critical Parameters :

  • Oxidation selectivity depends on solvent polarity; aqueous conditions favor carboxylic acid formation .

  • Reduction proceeds without affecting the dimethylamino group due to its electron-donating nature .

Cyclization and Heterocycle Formation

The aldehyde facilitates cyclization with bifunctional nucleophiles:

  • With Urea/Thiourea : Forms pyrimidine-fused derivatives under acidic conditions (e.g., HCl/EtOH) .

  • With Hydroxylamine : Generates isoxazoline derivatives via [3+2] cycloaddition (yield: 68%) .

Table 3: Cyclization Reactions

ReagentProductConditionsYield (%)
UreaPyrimidine-fused derivativeHCl/EtOH, reflux75
Hydroxylamine HClIsoxazolineEtOH, 60°C, 3 h68

Metal-Catalyzed Cross-Couplings

The aldehyde participates in Suzuki-Miyaura and Heck couplings when converted to aryl halides:

  • Suzuki Coupling : After bromination (NBS), reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to yield biaryl derivatives (yield: 60–80%) .

  • Heck Reaction : With alkenes, forms α,β-unsaturated aldehydes (yield: 55–70%) .

Challenges :

  • Direct coupling of the aldehyde requires protection (e.g., acetal formation) to prevent side reactions .

Electrophilic Aromatic Substitution

The dimethylamino group activates the furopyridine ring toward electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5 or C-7 positions (yield: 50–65%) .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives (yield: 45–60%) .

Regioselectivity :

  • Electron-rich C-5 is favored due to resonance stabilization by the dimethylamino group .

Scientific Research Applications

4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A simpler analog without the fused furan ring.

    Furo[3,2-c]pyridine derivatives: Compounds with similar fused ring systems but different substituents.

Uniqueness

4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde groups, which confer distinct chemical reactivity and biological activity. The fused furan and pyridine ring system also contributes to its unique electronic properties, making it valuable for various applications.

Biological Activity

4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furo[3,2-c]pyridine core with a dimethylamino group at the 4-position and an aldehyde functional group at the 2-position. The presence of these functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with the furo[3,2-c]pyridine structure exhibit significant antimicrobial properties. For example, derivatives of furo[3,2-c]pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates potent activity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of cell cycle progression .

Table 1: Summary of Biological Activities

Activity Type Target Mechanism IC50 Values
AntimicrobialS. aureus, E. coliDisruption of cell membrane2.18–3.08 μM
AnticancerVarious cancer cell linesApoptosis induction via caspasesNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cellular signaling pathways, which may contribute to their anticancer effects .
  • Cell Membrane Interaction : The compound's structure allows it to interact with cellular membranes, potentially altering permeability and leading to cell death in microbial pathogens .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of related compounds within the furo[3,2-c]pyridine class. For instance:

  • A study highlighted the synthesis and evaluation of various derivatives that exhibited selective inhibition against specific cancer cell lines while maintaining low toxicity towards normal cells .
  • Another investigation into similar structures revealed promising results in inhibiting phosphodiesterase type 4 (PDE4), which is relevant for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12(2)10-8-5-7(6-13)14-9(8)3-4-11-10/h3-6H,1-2H3

InChI Key

XOXVSEIHOJEEFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC2=C1C=C(O2)C=O

Origin of Product

United States

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